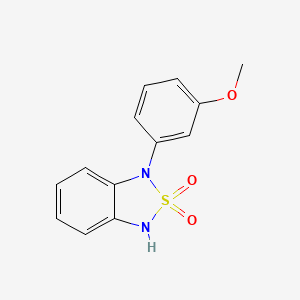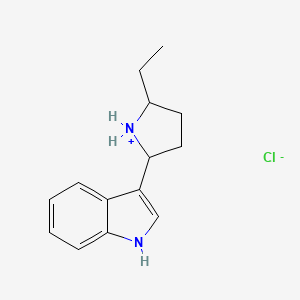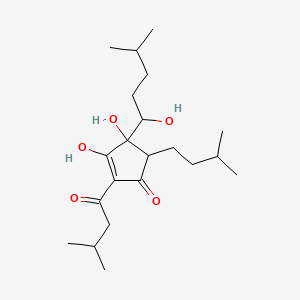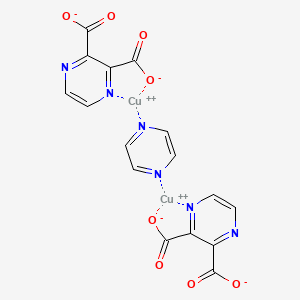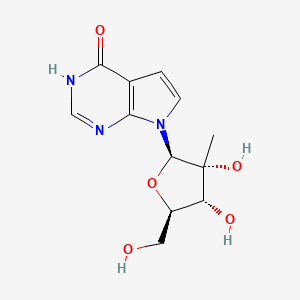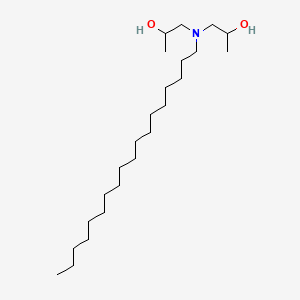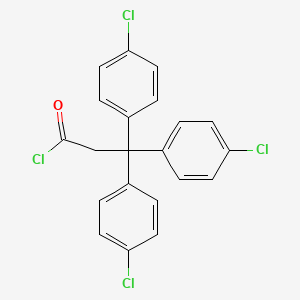
2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-nitroaniline: and 1,2,3,4,5-pentachloro-6-nitrobenzene are two distinct organic compounds with significant applications in various fields.
2,6-Dichloro-4-nitroaniline: is an organic compound with the formula O2NC6H2Cl2NH2. It is primarily used as a precursor to azo dyes, particularly disperse brown 1 . This compound is a yellow solid and is known for its applications in the dye and agricultural industries .
1,2,3,4,5-Pentachloro-6-nitrobenzene: It is an off-white to yellow crystalline solid with a musty odor . PCNB is used to suppress the growth of fungi in various crops and to prevent the formation of slime in industrial waters .
Métodos De Preparación
2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .
Análisis De Reacciones Químicas
2,6-Dichloro-4-nitroaniline: undergoes various chemical reactions, including:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with strong electrophiles such as acyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
1,2,3,4,5-Pentachloro-6-nitrobenzene: undergoes:
Reduction Reactions: It can be reduced to pentachloroaniline (PCA) and pentachlorophenol (PCP) through hydrolysis.
Substitution Reactions: It reacts with ethanol and potassium hydroxide to yield pentachlorophenetole.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-nitroaniline: is used in:
Chemistry: As a precursor for azo dyes and other organic compounds.
Biology: In studies related to its fungicidal properties.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and agricultural chemicals.
1,2,3,4,5-Pentachloro-6-nitrobenzene: is used in:
Agriculture: As a fungicide to control fungal growth in crops such as cotton, rice, and seed grains.
Industry: To prevent slime formation in industrial waters.
Environmental Studies: To study its degradation products and their impact on the environment.
Mecanismo De Acción
2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .
Comparación Con Compuestos Similares
2,6-Dichloro-4-nitroaniline: can be compared with other dichloronitroanilines, such as 2,5-dichloro-4-nitroaniline. While both compounds have similar structures, their reactivity and applications may differ due to the position of the chlorine atoms .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is similar to other chlorinated nitrobenzenes, such as hexachlorobenzene (HCB). Both compounds are used as fungicides, but their effectiveness and environmental impact may vary .
Propiedades
Número CAS |
37203-85-3 |
|---|---|
Fórmula molecular |
C12H4Cl7N3O4 |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2 |
Clave InChI |
NYAZAOQABAWNSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
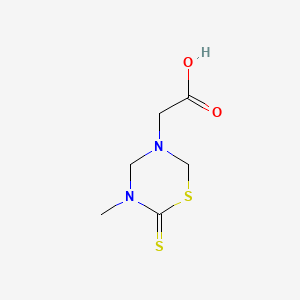
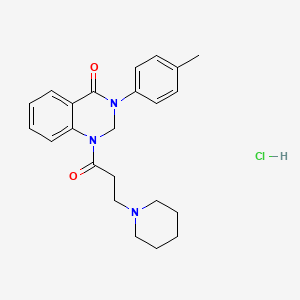
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
